Synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: An In-depth Technical Guide
Synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to obtain 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a key building block in medicinal chemistry and materials science. This versatile intermediate is particularly valuable for the synthesis of substituted quinolines via Suzuki-Miyaura cross-coupling reactions. The following sections detail the most effective and commonly employed synthetic methodologies, complete with experimental protocols and comparative data.
Introduction
Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory properties. The functionalization of the quinoline scaffold is a central theme in drug discovery. The introduction of a boronic acid pinacol ester at the C8 position provides a stable, versatile handle for carbon-carbon bond formation, enabling the synthesis of diverse libraries of 8-substituted quinolines. This guide focuses on two principal and highly effective methods for the synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Palladium-catalyzed Miyaura borylation of 8-haloquinolines and Iridium-catalyzed direct C-H borylation of quinoline.
Synthetic Methodologies
Two primary synthetic strategies have proven effective for the synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. The choice of method may depend on the availability of starting materials, desired scale, and tolerance of functional groups.
Palladium-Catalyzed Miyaura Borylation of 8-Bromoquinoline
The Miyaura borylation is a robust and widely used cross-coupling reaction for the synthesis of boronate esters from organic halides.[1] In this case, 8-bromoquinoline is coupled with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[2][3]
Reaction Scheme: 8-Bromoquinoline + Bis(pinacolato)diboron --(Pd catalyst, Base)--> 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Experimental Protocol:
A detailed experimental protocol for the Miyaura borylation of 8-bromoquinoline is provided below, based on established literature procedures.[2]
Materials:
-
8-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 8-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.0 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Purge the reaction mixture with nitrogen or argon for 15-20 minutes.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) to the reaction mixture under a positive pressure of nitrogen.
-
Heat the reaction mixture to 80 °C and stir for 3 hours under a nitrogen atmosphere.
-
Upon completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.
Iridium-Catalyzed C-H Borylation of Quinoline
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboron compounds.[4] Iridium-based catalysts are particularly effective for the regioselective borylation of heterocycles.[5][6] The nitrogen atom of the quinoline ring directs the borylation to the C8 position.[5]
Reaction Scheme: Quinoline + Bis(pinacolato)diboron --(Ir catalyst, Ligand)--> 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Experimental Protocol:
The following is a representative experimental protocol for the iridium-catalyzed C-H borylation of quinoline.[5][6]
Materials:
-
Quinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(cod)]₂ (catalyst precursor)
-
Ligand (e.g., silica-supported monodentate phosphine Si-SMAP)
-
Solvent (e.g., an appropriate organic solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, combine quinoline (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), [Ir(OMe)(cod)]₂ (1 mol%), and the ligand (2 mol%) in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to yield 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline via the described methods.
| Method | Starting Material | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Miyaura Borylation | 8-Bromoquinoline | Pd(dppf)Cl₂·CH₂Cl₂ | dppf | KOAc | 1,4-Dioxane | 80 | 3 | High | [2] |
| C-H Borylation | Quinoline | [Ir(OMe)(cod)]₂ | Si-SMAP | - | - | - | 24 | Good | [5] |
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows and the utility of the target molecule.
Caption: Workflow for Miyaura Borylation Synthesis.
Caption: Iridium-Catalyzed C-H Borylation Pathway.
Caption: Utility in Suzuki-Miyaura Cross-Coupling.
Conclusion
The synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a critical step for the development of novel quinoline-based compounds. Both the Palladium-catalyzed Miyaura borylation and the Iridium-catalyzed C-H borylation represent highly efficient methods to access this key intermediate. The choice between these methods will be guided by factors such as starting material availability, scalability, and desired functional group tolerance. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the advancement of their research and development endeavors.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]
- 3. Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
